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Compound of Interest

Compound Name: Fasitibant free base

Cat. No.: B1248288 Get Quote

An In-depth Review of the Structure, Properties, and Mechanism of the Potent Bradykinin B2

Receptor Antagonist

Introduction
Fasitibant, also known as MEN16132, is a potent, selective, and long-lasting non-peptide

antagonist of the bradykinin B2 receptor (B2R).[1][2] Developed as a third-generation B2R

antagonist, it emerged from medicinal chemistry optimization processes aimed at creating

small molecules with improved clinical utility over earlier peptide-based antagonists.[3]

Bradykinin is a key pro-inflammatory mediator involved in pain, inflammation, vasodilation, and

increased vascular permeability.[3] By blocking the B2 receptor, fasitibant offers a promising

therapeutic strategy for conditions where the kallikrein-kinin system is pathologically activated,

such as osteoarthritis and other inflammatory disorders.[1][3] This document provides a

comprehensive technical overview of fasitibant free base, detailing its chemical structure,

physicochemical and pharmacological properties, mechanism of action, and key experimental

protocols used in its characterization.

Chemical Structure and Physicochemical Properties
Fasitibant is a complex small molecule featuring a quinoline moiety, a sulfonamide group, and a

piperazine core.[4] Its design is based on a scaffold that fits effectively into a hydrophobic

pocket of the B2 receptor.[5]

Table 1: Physicochemical Properties of Fasitibant Free Base
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Property Value Source(s)

IUPAC Name

(4S)-4-amino-5-[4-[[4-[[2,4-

dichloro-3-[[(2,4-

dimethylquinolin-8-

yl)oxy]methyl]phenyl]sulfonyla

mino]oxan-4-

yl]carbonyl]piperazin-1-yl]-5-

oxopentan-1-aminium

[4]

Synonyms MEN16132, Fasitibant Cation [4]

Molecular Formula C₃₆H₄₉Cl₂N₆O₆S⁺ [4]

Molecular Weight 764.78 g/mol [4]

Canonical SMILES

Cc1cc(C)nc2c1cccc2OCc3c(cc

c(c3Cl)S(=O)

(=O)NC4(CCOCC4)C(=O)N5C

CN(CC5)C(=O)C--INVALID-

LINK--(C)C">C@@HN)Cl

[4]

InChI Key
FQVSDHOWSLEEKJ-

LJAQVGFWSA-N
[4]

Solubility, pKa
Not publicly available in cited

literature.

Melting/Boiling Point
Not publicly available in cited

literature.

Mechanism of Action and Signaling Pathways
Fasitibant exerts its pharmacological effects through competitive antagonism of the bradykinin

B2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist,

bradykinin (BK), to B2R typically initiates a cascade of intracellular signaling events that

mediate inflammation and pain. Fasitibant blocks this initial step.

Primary B2 Receptor Signaling
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The B2 receptor primarily couples to Gαq and Gαi proteins. Activation by BK leads to the

stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release

of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling

culminates in various cellular responses, including the activation of the pro-inflammatory

transcription factor NF-κB, leading to the expression of inflammatory genes like

Cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins (e.g., PGE₂).

Fasitibant effectively prevents this entire cascade by occupying the receptor and preventing BK

binding.
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Caption: Bradykinin B2R signaling and inhibition by Fasitibant.
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Crosstalk with FGFR-1 Signaling
Recent studies have demonstrated that B2R activation can transactivate other receptor

systems, amplifying the inflammatory response. In human endothelial cells, BK binding to B2R

triggers the phosphorylation of Fibroblast Growth Factor Receptor-1 (FGFR-1). This

transactivation is c-Src mediated and leads to the subsequent phosphorylation of downstream

signaling molecules including FRSα, ERK1/2, and STAT3. This pathway contributes

significantly to BK-induced endothelial cell permeability and migration. Fasitibant has been

shown to inhibit this B2R-mediated transactivation of FGFR-1 and the phosphorylation of its

downstream effectors (excluding AKT), thereby reducing inflammatory responses in the

endothelium.[2]
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Caption: Fasitibant inhibits B2R-mediated transactivation of FGFR-1.
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Pharmacological and Biological Activity
Fasitibant is characterized by its high affinity and potency for the B2 receptor across multiple

species. Its selectivity is notable, with negligible affinity for the bradykinin B1 receptor and a

wide panel of other receptors and ion channels.

Table 2: Pharmacological Profile of Fasitibant (MEN16132)

Parameter Species / System Value Source(s)

Ki (Binding Affinity)
Human B2R (CHO

cells)
0.087 nM (pKi 10.5) [3][4]

Human B2R

(synoviocytes)
0.067 nM [3]

Human B2R (lung

fibroblasts)
pKi 10.5 [4]

Rat B2R (uterus) pKi 10.4 [5]

Rat B2R (airways) pKi 10.1 [5]

Guinea Pig B2R

(airways)
pKi 10.0 [4]

pKB (Antagonist

Potency)

Human B2R (CHO

cells, IP assay)
10.3 [4]

Human B2R

(synoviocytes, IP

assay)

9.9 [3]

Human B2R (detrusor

muscle)
9.9 [4]

Rat B2R

(uterus/bladder

contractility)

9.7 [5]

Selectivity Human B1R pKi < 5 [4]
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Note: pKi and pKB are negative logarithms of the Ki (nM) and KB (M) values, respectively.

Higher values indicate greater affinity/potency.

Pharmacokinetics
Detailed pharmacokinetic parameters for fasitibant free base, such as Cmax, Tmax, AUC, and

elimination half-life from human clinical studies, are not extensively detailed in publicly available

literature. However, preclinical studies in rats indicated that the compound is suitable for in vivo

investigations in pathophysiological models.[5] Washout experiments have suggested that

fasitibant has a slower reversibility from the B2 receptor compared to the peptide antagonist

icatibant, indicating a potential for long-lasting in vivo activity.[5]

Experimental Protocols
The characterization of fasitibant has been supported by a range of in vitro and in vivo

experimental models. Below are summaries of key methodologies.

In Vivo: Carrageenan-Induced Inflammatory Arthritis in
Rats
This model is used to assess the anti-inflammatory and analgesic effects of intra-articularly

administered compounds.

Objective: To measure the effect of fasitibant on joint pain, edema, and inflammatory

mediator release in an acute arthritis model.

Methodology:

Animal Model: Male Wistar rats are anesthetized.

Drug Administration: Fasitibant chloride (e.g., 100 µg) or vehicle is injected directly into the

knee joint cavity.

Induction of Arthritis: 30 minutes post-drug administration, inflammation is induced by an

intra-articular injection of λ-carrageenan.
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Pain Assessment: Joint pain is evaluated at various time points (e.g., up to 6 hours) by

measuring the vocalization threshold to knee flexion.

Edema Measurement: Joint swelling is quantified by measuring the knee joint diameter

with a caliper.

Biomarker Analysis: After the final time point, animals are euthanized, and synovial fluid is

collected. The levels of inflammatory mediators such as prostaglandins (PGE₂),

interleukins (IL-1β, IL-6), and chemokines are quantified using ELISA or other

immunoassays.[6]
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Carrageenan-Induced Arthritis Protocol
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Caption: Workflow for the rat carrageenan-induced arthritis model.

In Vitro: Endothelial Cell Permeability and Signaling
This assay is used to determine the effect of fasitibant on bradykinin-induced changes in

endothelial barrier function and intracellular signaling.
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Objective: To quantify fasitibant's ability to block BK-induced hyperpermeability and signaling

pathway activation (e.g., B2R-FGFR-1 crosstalk).

Methodology:

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence

on Transwell inserts.

Pre-treatment: Cells are pre-treated with fasitibant (e.g., 1 µM) or vehicle for 30 minutes.

Stimulation: Bradykinin (e.g., 1 µM) is added to the culture medium.

Permeability Assay: A fluorescently labeled dextran is added to the upper chamber of the

Transwell. The amount of fluorescence that passes through the endothelial monolayer into

the lower chamber over time is measured with a fluorometer. An increase in fluorescence

indicates increased paracellular permeability. Fasitibant's effect is measured as the

reduction in BK-induced dextran flux.

Signaling Analysis (Western Blot): For signaling studies, cells are cultured in plates, pre-

treated with fasitibant, and then stimulated with BK for a short duration (e.g., 15 minutes).

Cells are then lysed, and protein extracts are subjected to SDS-PAGE and Western

blotting using specific primary antibodies against phosphorylated proteins (e.g., p-FRSα,

p-ERK1/2, p-STAT3) and total proteins to assess the inhibition of signal transduction.[2]

In Vitro: Prostaglandin E₂ Release from Synoviocytes
This protocol assesses the impact of fasitibant on the inflammatory response in cells relevant to

joint diseases like osteoarthritis.

Objective: To determine if fasitibant can prevent PGE₂ release and COX-2 expression

induced by bradykinin, alone or in synergy with other pro-inflammatory cytokines like IL-1β.

Methodology:

Cell Culture: Human fibroblast-like synoviocytes are cultured in appropriate media.

Pre-treatment: Cells are pre-incubated with fasitibant (e.g., 1 µM) for 30 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.medchemexpress.com/fasitibant-chloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation: Cells are treated with bradykinin and/or IL-1β for a specified period (e.g.,

several hours).

PGE₂ Measurement: The culture supernatant is collected, and the concentration of PGE₂

is quantified using a competitive enzyme immunoassay (EIA) kit.

Gene Expression Analysis (RT-qPCR): To measure COX-2 expression, cells are lysed

after stimulation, and total RNA is extracted. The RNA is then reverse-transcribed to

cDNA, and quantitative PCR is performed using specific primers for COX-2 and a

housekeeping gene for normalization. Fasitibant's efficacy is determined by its ability to

reduce BK-induced PGE₂ release and COX-2 mRNA levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1248288?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

